4-Iodo-2-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodo-2-methylaniline derivatives can be approached through palladium-catalyzed carbonylation reactions using 4-substituted 2-iodoaniline derivatives. Depending on the substituents, different compounds are synthesized, highlighting the versatility of iodoaniline derivatives in organic synthesis (Ács et al., 2006). Furthermore, copper-catalyzed coupling of iodoanilines with mercaptoacetate presents a simple operation for synthesizing benzothiazin-3-ones, showcasing the utility of iodoaniline compounds in facilitating diverse synthetic pathways (Huang et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Iodo-2-methylaniline and its derivatives can be analyzed through crystal structure studies. For instance, supramolecular equivalence studies show how 4-iodoaniline is isostructural to its bromo, chloro, and ethynyl derivatives, indicating a conditional isomorphism based on the presence of the iodine atom (Dey & Desiraju, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-Iodo-2-methylaniline are diverse, including palladium-catalyzed cyclocarbonylation reactions, which emphasize the compound's role as a bifunctional substrate in creating complex molecules (Ács et al., 2006). Additionally, reactions with dimethylanilines under mild conditions demonstrate the potential of 4-Iodo-2-methylaniline derivatives as reagents for azidation, further expanding their chemical utility (Zhdankin et al., 1996).
Physical Properties Analysis
The physical properties of 4-Iodo-2-methylaniline derivatives, such as melting points, solubility, and crystal structure, can be directly influenced by the presence of the iodine atom. Studies on the crystal structures of these compounds reveal insights into their supramolecular arrangements and interactions, which are essential for understanding their behavior in different chemical contexts (Harata et al., 1982).
Scientific Research Applications
Synthesis of Complex Molecules : 4-Iodo-2-methylaniline is utilized in the synthesis of various complex molecules. For example, it is used in the synthesis of 2,6-diiodo-4-methylaniline, a process found to be simple and cost-effective, with applications in synthesizing iodo-substituted aniline complexes (Kou, 2011).
Color-Change Applications : This compound is involved in forming molecular complexes that exhibit color changes. For instance, when combined with dinitrobenzoic acids, it forms red crystals under certain conditions, indicating potential applications in color-changing materials and sensors (Jones et al., 2014).
Carcinogenic Potential Evaluation : Studies have included 4-Iodo-2-methylaniline in evaluating the carcinogenic potential of various compounds. Research on rats showed that structurally related amines had carcinogenic effects, suggesting that 4-Iodo-2-methylaniline could be used in toxicological research (Stula et al., 1975).
Biochemical Investigations : It's also used in biochemical research, like studying the metabolism and binding of carcinogens in the liver. This research provides insights into the mechanisms of action and activation of carcinogens (Hill et al., 1979).
Palladium-Catalysed Reactions : 4-Iodo-2-methylaniline is used in palladium-catalysed carbonylation reactions, important in organic synthesis. This showcases its role in the creation of diverse organic compounds (Ács et al., 2006).
Toxicological Studies : Its derivatives have been studied for nephrotoxic effects, contributing to understanding the impact of chemical compounds on kidney health (Hong et al., 2000).
Safety And Hazards
4-Iodo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to 4-Iodo-2-methylaniline. One paper discusses the synthesis and fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another paper presents the crystal structure of two 4-Nitro-N-methylaniline derivatives .
properties
IUPAC Name |
4-iodo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLFAQCHHCZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157270 | |
Record name | 4-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methylaniline | |
CAS RN |
13194-68-8 | |
Record name | 4-Iodo-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13194-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Iodo-o-toluidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H7S58H7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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